[(t-Butoxy)diphenylsilyl]lithium
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Overview
Description
in 1995 . This compound is part of the broader class of silylenoids, which are important intermediates in organosilicon chemistry . [(t-Butoxy)diphenylsilyl]lithium is characterized by its unique structure, which includes a lithium atom bonded to a silicon atom that is further bonded to two phenyl groups and a tert-butoxy group.
Preparation Methods
The synthesis of [(t-Butoxy)diphenylsilyl]lithium typically involves the reaction of diphenylsilane with tert-butyl alcohol in the presence of a lithium base The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactive intermediates
Chemical Reactions Analysis
[(t-Butoxy)diphenylsilyl]lithium undergoes a variety of chemical reactions, including:
Addition Reactions: It can add to alkenes and alkynes, forming new silicon-carbon bonds.
Insertion Reactions: It can insert into C-X bonds (where X is a halogen or other electronegative group), forming new silicon-containing compounds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common reagents used in these reactions include alkenes, alkynes, and various halogenated compounds. The major products formed from these reactions are typically silicon-containing organic compounds, which can be further utilized in various synthetic applications.
Scientific Research Applications
[(t-Butoxy)diphenylsilyl]lithium has several applications in scientific research:
Mechanism of Action
The mechanism by which [(t-Butoxy)diphenylsilyl]lithium exerts its effects involves its ambiphilic character, meaning it can act as both a nucleophile and an electrophile . This dual reactivity allows it to participate in a wide range of chemical reactions. The molecular targets and pathways involved include the formation of new silicon-carbon bonds and the stabilization of reactive intermediates through coordination with the lithium atom .
Comparison with Similar Compounds
[(t-Butoxy)diphenylsilyl]lithium can be compared to other silylenoid compounds such as:
[(tert-Butoxy)dimethylsilyl]lithium: Similar in structure but with methyl groups instead of phenyl groups, leading to different reactivity and applications.
[(tert-Butoxy)diphenylsilyl]sodium: Similar in structure but with a sodium atom instead of lithium, which can affect the compound’s reactivity and stability.
[(tert-Butoxy)diphenylsilyl]potassium: Another similar compound with potassium, which may have different solubility and reactivity properties.
This compound is unique due to its specific combination of tert-butoxy and diphenyl groups, which confer distinct reactivity and stability characteristics compared to other silylenoids .
Properties
CAS No. |
165751-68-8 |
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Molecular Formula |
C16H19LiOSi |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
lithium;(2-methylpropan-2-yl)oxy-diphenylsilanide |
InChI |
InChI=1S/C16H19OSi.Li/c1-16(2,3)17-18(14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h4-13H,1-3H3;/q-1;+1 |
InChI Key |
NFCYAUMCCKNGLS-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)O[Si-](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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